REACTION_CXSMILES
|
[C:1]1(B(O)O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH:27]=[O:28])[N:22]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:27]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[N:22]=1)=[O:28] |f:1.2.3,^1:39,41,60,79|
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Name
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|
Quantity
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2.06 g
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Type
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reactant
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Smiles
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C1(=CC=CC2=CC=CC=C12)B(O)O
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Name
|
|
Quantity
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2.65 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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1.86 g
|
Type
|
reactant
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Smiles
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BrC1=NC(=CC=C1)C=O
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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16 mg
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
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The biphasic solution was vigorously stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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of degassed 4:1 H2O/MeOH
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Type
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TEMPERATURE
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Details
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On cooling to RT
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Type
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CUSTOM
|
Details
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the organic phase was separated
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Type
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WASH
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Details
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washed with 3×25 mL of Et2O
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Type
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WASH
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Details
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The combined organic extracts were washed with 3×25 mL of H2O and 1×20 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
After removing the volatiles in vacuo
|
Type
|
CUSTOM
|
Details
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the resultant brown oil was chromatographed on silica with 0–50% hexanes/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
CUSTOM
|
Details
|
to provide 2-formyl-6-naphthlypyridine as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=NC(=CC=C1)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |